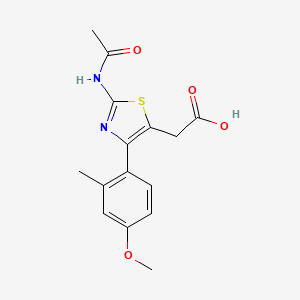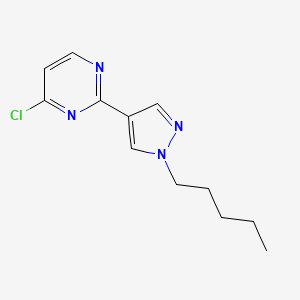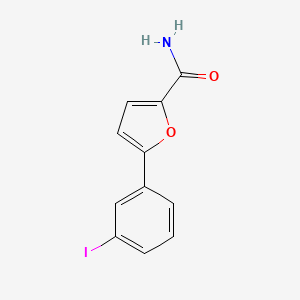
2-(2-(Dimethylamino)-4-mesitylthiazol-5-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Dimethylamino)-4-mesitylthiazol-5-yl)acetic acid is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Dimethylamino)-4-mesitylthiazol-5-yl)acetic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The mesityl group can be introduced via Friedel-Crafts alkylation, and the dimethylamino group can be added through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Dimethylamino)-4-mesitylthiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
2-(2-(Dimethylamino)-4-mesitylthiazol-5-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s antimicrobial and antifungal properties make it useful in studying biological pathways and developing new drugs.
Medicine: Its potential anticancer and antiviral activities are being explored for therapeutic applications.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical processes
Mécanisme D'action
The mechanism of action of 2-(2-(Dimethylamino)-4-mesitylthiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The dimethylamino group can enhance the compound’s binding affinity to its targets, while the mesityl group can increase its stability and solubility. These interactions can disrupt cellular processes, leading to antimicrobial, antifungal, and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole derivatives: These compounds also contain a thiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Thiazole derivatives: Other thiazole derivatives, like sulfathiazole and ritonavir, share similar structural features and biological activities.
Uniqueness
The combination of these functional groups with the thiazole ring provides a versatile scaffold for developing new compounds with diverse biological activities .
Propriétés
Formule moléculaire |
C16H20N2O2S |
|---|---|
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
2-[2-(dimethylamino)-4-(2,4,6-trimethylphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C16H20N2O2S/c1-9-6-10(2)14(11(3)7-9)15-12(8-13(19)20)21-16(17-15)18(4)5/h6-7H,8H2,1-5H3,(H,19,20) |
Clé InChI |
QGBBNRKJXZUGKB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C2=C(SC(=N2)N(C)C)CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


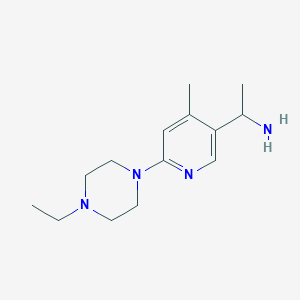
![3-(6-Thiomorpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B11792310.png)
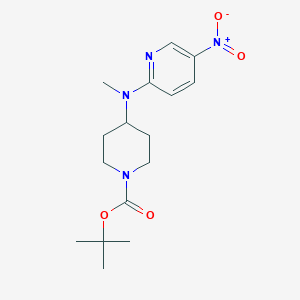

![Ethyl 3-bromo-1-morpholinopyrrolo[1,2-A]pyrazine-7-carboxylate](/img/structure/B11792320.png)
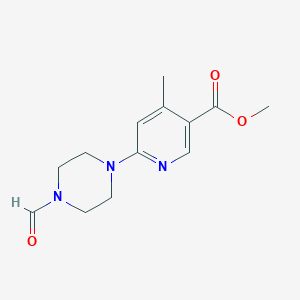
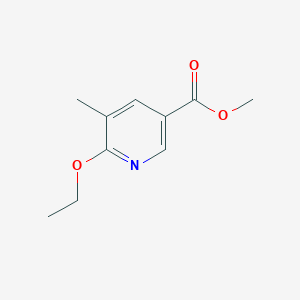
![2-Bromo-4-(5,6-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B11792334.png)

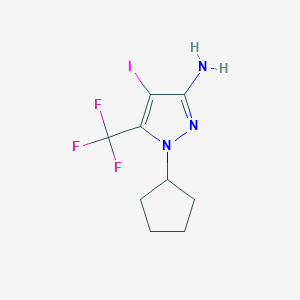
![3-Aminobenzo[d]isoxazol-6-ol](/img/structure/B11792354.png)
